Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20229564
InChI: InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2
SMILES:
Molecular Formula: C78H108O12P2Ru+2
Molecular Weight: 1400.7 g/mol

Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)

CAS No.:

Cat. No.: VC20229564

Molecular Formula: C78H108O12P2Ru+2

Molecular Weight: 1400.7 g/mol

* For research use only. Not for human or veterinary use.

Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II) -

Specification

Molecular Formula C78H108O12P2Ru+2
Molecular Weight 1400.7 g/mol
IUPAC Name [4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanium;ruthenium(2+);diacetate
Standard InChI InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2
Standard InChI Key TZSINPYBMMRUEE-UHFFFAOYSA-N
Canonical SMILES CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2]

Introduction

Structural and Chemical Properties

Molecular Architecture

The complex consists of a ruthenium(II) center coordinated by two acetate ligands and the chiral DTBM-SEGPHOS ligand. The ligand framework comprises two 1,3-benzodioxole units linked at the 4,4'-positions, each bearing a bisphosphine group substituted with 3,5-di-tert-butyl-4-methoxyphenyl moieties . The tert-butyl and methoxy groups introduce steric bulk and electronic modulation, which are pivotal for enantioselectivity.

PropertyValue
Molecular FormulaC₇₈H₁₀₆O₁₂P₂Ru
Molecular Weight1398.69 g/mol
AppearanceYellow to brownish-red solid
SolubilityOrganic solvents (e.g., methanol)
StabilityAir- and moisture-sensitive
CAS Number1025477-38-6

The octahedral geometry around ruthenium is stabilized by the bidentate phosphine ligand and acetates, as confirmed by X-ray crystallography .

Synthesis and Industrial Production

Ligand Preparation

The DTBM-SEGPHOS ligand is synthesized via sequential phosphorylation of 4,4'-bi-1,3-benzodioxole with 3,5-di-tert-butyl-4-methoxyphenylphosphine. This multi-step process ensures high enantiopurity, critical for catalytic performance .

Complex Formation

Ruthenium coordination involves reacting Ru(OAc)₂ precursors with the preformed DTBM-SEGPHOS ligand under inert conditions. Industrial-scale production employs high-purity reagents and rigorous quality control to minimize impurities .

Mechanistic Insights in Asymmetric Hydrogenation

Catalytic Cycle

In asymmetric hydrogenation, the catalyst operates via a heterolytic H₂ activation mechanism. Kinetic and computational studies reveal:

  • Rate-Determining Step: H₂ addition to Ru forms a dihydride intermediate .

  • Enantio-Determining Step: Alkene insertion into the Ru–H bond, where steric interactions between the substrate and ligand dictate stereoselectivity .

Substrate Scope

The catalyst excels in hydrogenating tri-substituted alkenes, particularly pyridine-pyrroline derivatives, achieving >95% ee under mild conditions (25–50°C, 25–500 psi H₂) . For example, hydrogenation of 3-quinuclidinone yields β-amino acids with high diastereoselectivity .

Comparative Analysis with Related Catalysts

DTBM-SEGPHOS vs. DM-SEGPHOS

The DTBM variant’s tert-butyl groups enhance steric hindrance compared to DM-SEGPHOS (3,5-dimethyl substituents), leading to superior enantioselectivity in congested substrates . For instance, in Rh-catalyzed carbon-silicon bond formation, DTBM-SEGPHOS inverses stereoselectivity relative to DM-SEGPHOS due to altered transition-state interactions .

DTBM-SEGPHOS vs. BINAP

While BINAP-derived catalysts are widely used, DTBM-SEGPHOS offers better performance in hydrogenating β-ketoesters and α-substituted ketones due to its narrower dihedral angle (68° vs. 92° for BINAP), which rigidifies the chiral pocket .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The catalyst enables efficient synthesis of chiral β-amino acids, key building blocks for drugs like sitagliptin . For example, hydrogenation of methyl (Z)-3-amino-2-benzoylacrylate affords the (R)-enantiomer in 98% ee .

Fine Chemicals

In tandem Sonogashira coupling-hydrogenation reactions, Ru-DTBM-segphos facilitates one-pot synthesis of (E)- or (Z)-alkenes from alkynes, streamlining production of natural product analogs .

Hazard StatementPrecautionary Measure
H315Wear protective gloves
H319Use eye protection
H335Ensure adequate ventilation
SupplierPurityPrice (1g)Packaging
Ambeed≥98%$316250 mg, 1g, 5g
CymitQuimicaNot specified€156250 mg, 1g, 5g
abcrKit componentVariableCustom quantities

Prices fluctuate with ruthenium market rates .

Future Directions and Challenges

Expanding Substrate Scope

Ongoing research aims to apply the catalyst to unsaturated nitriles and amides, which remain challenging due to competing side reactions .

Sustainability

Efforts to reduce catalyst loading (currently 1–5 mol%) and enable recycling are critical for industrial adoption .

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